Methixene hydrochloride
Overview
Description
Methixene hydrochloride is a chemical compound known for its anticholinergic properties. It is primarily used as an antiparkinsonian agent, helping to alleviate symptoms associated with Parkinson’s disease. This compound has also been reported to induce incomplete autophagy and cell death in metastatic cancer and brain metastases .
Mechanism of Action
Target of Action
Methixene hydrochloride, also known as Metixene, primarily targets the Muscarinic Acetylcholine Receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
This compound acts as an antagonist at the muscarinic acetylcholine receptors This competitive antagonism at the muscarinic receptors in the corpus striatum helps restore the balance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the Neuroactive ligand-receptor interaction and the Cholinergic synapse . By blocking the action of acetylcholine at the muscarinic receptors, this compound alters the signaling in these pathways, which can lead to various downstream effects, including the alleviation of symptoms associated with Parkinson’s disease .
Pharmacokinetics
It is metabolized in the liver via sulfoxydation and N-demethylation .
Result of Action
The primary result of this compound’s action is the symptomatic treatment of parkinsonism . It helps alleviate the extrapyramidal syndrome induced by other drugs such as phenothiazines . It is of no value against tardive dyskinesias .
Biochemical Analysis
Biochemical Properties
Methixene hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly in the corpus striatum. This interaction helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems, which is often disrupted in conditions like parkinsonism . Additionally, this compound exhibits antihistaminic and direct antispasmodic properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been reported to induce incomplete autophagy and cell death in metastatic cancer and brain metastases . The compound affects cell signaling pathways by inhibiting the action of acetylcholine at muscarinic receptors, leading to changes in gene expression and cellular metabolism . This inhibition can result in decreased secretions of the mouth, pharynx, nose, and bronchi, as well as other anticholinergic effects .
Molecular Mechanism
The molecular mechanism of this compound involves competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum . By blocking these receptors, this compound helps restore the balance between cholinergic and dopaminergic systems, which is crucial for alleviating symptoms of parkinsonism . The compound’s antimuscarinic action also contributes to its antihistaminic and direct antispasmodic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed, including the induction of incomplete autophagy and cell death in certain cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively alleviate symptoms of parkinsonism without significant adverse effects . At higher doses, this compound can cause toxic effects such as dilated pupils, warm and dry skin, facial flushing, decreased secretions, tachycardia, and cardiac arrhythmias . These adverse effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound undergoes hepatic metabolism, primarily through sulfoxidation and N-demethylation . These metabolic pathways involve various enzymes that facilitate the breakdown and elimination of the compound from the body. Understanding these pathways is crucial for optimizing the therapeutic use of this compound and minimizing potential side effects.
Transport and Distribution
This compound is absorbed in the gastrointestinal tract following oral administration
Subcellular Localization
Its action as a competitive antagonist of acetylcholine at muscarinic receptors suggests that it primarily affects cellular compartments where these receptors are located, such as the corpus striatum
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methixene hydrochloride involves the reaction of 1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine with hydrochloric acid. The process typically includes the following steps:
Formation of the base compound: The initial step involves the synthesis of 1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine.
Hydrochloride formation: The base compound is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methixene hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methixene hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying anticholinergic agents.
Biology: this compound is used in biological research to study its effects on cellular processes, including autophagy and cell death.
Medicine: The compound is used in pharmacological research to develop treatments for Parkinson’s disease and other neurological disorders.
Industry: this compound is used in the pharmaceutical industry for the production of antiparkinsonian medications.
Comparison with Similar Compounds
Atropine: Like methixene hydrochloride, atropine is an anticholinergic agent used to treat various conditions, including bradycardia and organophosphate poisoning.
Scopolamine: Another anticholinergic compound, scopolamine is used to treat motion sickness and postoperative nausea.
Benztropine: This compound is also used as an antiparkinsonian agent and shares similar mechanisms of action with this compound.
Uniqueness: this compound is unique in its specific application for Parkinson’s disease and its reported ability to induce incomplete autophagy and cell death in metastatic cancer and brain metastases .
Properties
IUPAC Name |
1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NS.ClH.H2O/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHHYUBMJLHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4969-02-2 (Parent) | |
Record name | Methixene hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00991080 | |
Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7081-40-5 | |
Record name | Piperidine, 1-methyl-3-(9H-thioxanthen-9-ylmethyl)-, hydrochloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7081-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methixene hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERIDINE, 1-METHYL-3-(9H-THIOXANTHEN-9-YLMETHYL)-, HYDROCHLORIDE,MONOHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIXENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L8XK6N1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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